![molecular formula C8H6ClN5O B14603643 4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide CAS No. 61129-21-3](/img/structure/B14603643.png)
4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the pyrido[2,3-d]pyrimidine family, known for their diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by cyclization to form the desired pyrido[2,3-d]pyrimidine derivative . Another approach involves the use of 4-amino-6-chloropyrimidine-5-carbaldehyde, which undergoes cyclization to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form different heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Cyclization Reactions: Cyclization can be achieved using reagents like acetic acid under reflux conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced .
科学的研究の応用
4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antitumor agent due to its ability to inhibit tyrosine kinases, which are crucial in cancer cell proliferation.
Antiviral Research: It has shown promise in inhibiting viral enzymes, making it a candidate for antiviral drug development.
Anti-inflammatory Studies: The compound’s anti-inflammatory properties are explored for the treatment of conditions like arthritis and other inflammatory diseases.
Antitubercular Agents: Research has highlighted its potential as an antitubercular agent, with studies showing activity against Mycobacterium tuberculosis.
作用機序
The mechanism of action of 4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide involves the inhibition of specific molecular targets, such as tyrosine kinases. These enzymes play a critical role in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis . Additionally, its antiviral and anti-inflammatory effects are mediated through the inhibition of viral enzymes and inflammatory mediators, respectively .
類似化合物との比較
Similar Compounds
4-Amino-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide: This compound shares a similar pyrido[2,3-d]pyrimidine core but differs in its substituents, leading to different biological activities.
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds exhibit antiproliferative, antimicrobial, and anti-inflammatory activities.
Uniqueness
4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit a broad range of tyrosine kinases and its potential as an antitubercular agent set it apart from other similar compounds .
特性
CAS番号 |
61129-21-3 |
|---|---|
分子式 |
C8H6ClN5O |
分子量 |
223.62 g/mol |
IUPAC名 |
4-amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C8H6ClN5O/c9-8-13-5(10)4-3(6(11)15)1-2-12-7(4)14-8/h1-2H,(H2,11,15)(H2,10,12,13,14) |
InChIキー |
INFSGBYGXWQBHB-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C(=C1C(=O)N)C(=NC(=N2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



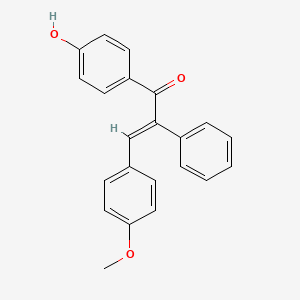

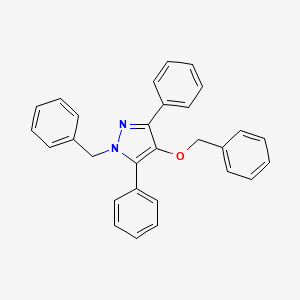
![3,7-Dimethyl-1,7-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14603584.png)
-](/img/structure/B14603592.png)
![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]morpholine](/img/structure/B14603600.png)
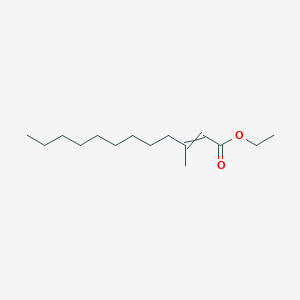
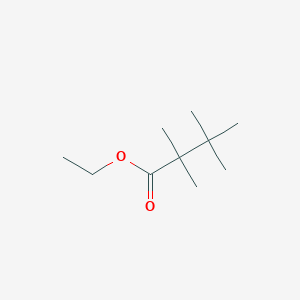
![[(E)-(dodecylhydrazinylidene)methyl]urea;nitric acid](/img/structure/B14603619.png)
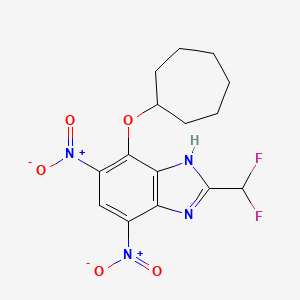
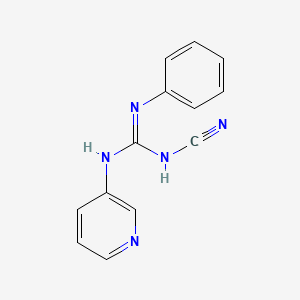
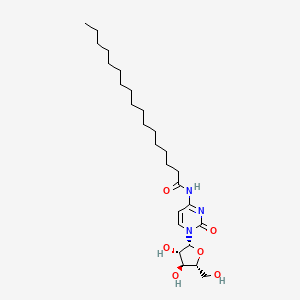
![1-[2-(4-Fluorophenyl)-2-methoxy-1-oxa-6-azaspiro[2.5]octan-6-yl]ethan-1-one](/img/structure/B14603648.png)
